molecular formula C6H11N3O2S B1429669 N-ethyl-N-methyl-1H-pyrazole-4-sulfonamide CAS No. 1178766-02-3

N-ethyl-N-methyl-1H-pyrazole-4-sulfonamide

Cat. No. B1429669
M. Wt: 189.24 g/mol
InChI Key: AVBDXEIEHPGQBJ-UHFFFAOYSA-N
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Description

“N-ethyl-N-methyl-1H-pyrazole-4-sulfonamide” is a pyrazole derivative. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazole derivatives are known for their diverse pharmacological effects .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A series of novel N-methyl-substituted pyrazole carboxamide were efficiently obtained by the reaction of pyrazole-3-carboxylic acids and pyrazole-3,4-dicarboxylic acid with several aromatic and heteroaromatic sulfonamides .


Molecular Structure Analysis

The structures of pyrazole derivatives were characterized using 1H NMR, 13C NMR, FT-IR, mass spectroscopy techniques . The structural diversity of pyrazoles is due to the ability to modify through nucleophilic (at C-3 or C-5 positions) and electrophilic substitution (preferably at N-1, N-2, or C-4 positions) reactions .


Chemical Reactions Analysis

Pyrazoles have tautomerism because of the moving C-N double bond inside the heterocycle . Pyrazole’s 1H-tautomer is known as 1H-pyrazole. It is a base of a pyrazolium conjugate. It is an acid conjugate of pyrazol-1-ide. It is a tautomer of the 3H and 4H Pyrazoles .

Scientific Research Applications

Sulfonamide Inhibitors and Therapeutic Applications

Sulfonamides, including N-ethyl-N-methyl-1H-pyrazole-4-sulfonamide, are a significant class of synthetic bacteriostatic antibiotics with extensive applications in bacterial therapy and other microorganism-caused infections. Beyond their historical use in combating bacterial infections, sulfonamides have found roles in various therapeutic areas. They serve as inhibitors for a wide range of enzymes and proteins, such as tyrosine kinases, HIV protease-1, histone deacetylase 6, and others. This versatility underlines their importance in drug development for conditions like cancer, glaucoma, inflammation, and Alzheimer's disease, showcasing the chemical group's adaptability in medical research (Gulcin & Taslimi, 2018; Carta, Scozzafava, & Supuran, 2012).

Analytical Methods and Antioxidant Activity

The chemical structure of sulfonamides, such as N-ethyl-N-methyl-1H-pyrazole-4-sulfonamide, allows for their use in analytical methods to determine antioxidant activity. Various tests, including ORAC, HORAC, TRAP, and TOSC, exploit these compounds' ability to participate in reactions that assess the antioxidant capacity of samples. These methods, based on electron transfer and hydrogen atom transfer mechanisms, highlight the utility of sulfonamides in evaluating antioxidant properties in diverse matrices, from food engineering to medicine (Munteanu & Apetrei, 2021).

Sulfonamides in Environmental and Health Impacts

The environmental presence of sulfonamides, including derivatives like N-ethyl-N-methyl-1H-pyrazole-4-sulfonamide, raises concerns about their impact on microbial populations and potential human health hazards. These compounds, derived mainly from agricultural activities, have been found to induce microbial resistance, which could pose a global human health risk. The review emphasizes the importance of understanding sulfonamides' ecological consequences to mitigate risks associated with their widespread use (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Future Directions

Pyrazole derivatives have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name

N-ethyl-N-methyl-1H-pyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2S/c1-3-9(2)12(10,11)6-4-7-8-5-6/h4-5H,3H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBDXEIEHPGQBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)S(=O)(=O)C1=CNN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-N-methyl-1H-pyrazole-4-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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